molecular formula C37H59N3O7S2 B10772973 (4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate

(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate

Numéro de catalogue: B10772973
Poids moléculaire: 722.0 g/mol
Clé InChI: VRHOEJBXKXQDQB-SWIBWIMJSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate” (referred to as SC-435 in studies) is a potent ileal apical sodium-codependent bile acid transporter (ASBT) inhibitor. Its primary mechanism involves disrupting bile acid reabsorption, leading to altered hepatic cholesterol metabolism and reduced plasma low-density lipoprotein (LDL)-cholesterol levels . SC-435 demonstrated dose-dependent efficacy in guinea pigs, with the highest dose (13.4 mg/kg/day) reducing LDL-cholesterol by 44% and hepatic cholesterol esters by 70% .

Propriétés

Formule moléculaire

C37H59N3O7S2

Poids moléculaire

722.0 g/mol

Nom IUPAC

(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;methanesulfonate

InChI

InChI=1S/C36H56N3O4S.CH4O3S/c1-5-7-17-36(18-8-6-2)28-44(41,42)33-16-13-30(37(3)4)27-32(33)34(35(36)40)29-11-14-31(15-12-29)43-26-10-9-22-39-23-19-38(20-24-39)21-25-39;1-5(2,3)4/h11-16,27,34-35,40H,5-10,17-26,28H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/t34-,35-;/m1./s1

Clé InChI

VRHOEJBXKXQDQB-SWIBWIMJSA-M

SMILES isomérique

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-]

SMILES canonique

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCCCC[N+]45CCN(CC4)CC5)CCCC.CS(=O)(=O)[O-]

Origine du produit

United States

Méthodes De Préparation

Cyclization of Thioether Precursors

The tetrahydrobenzothiepine core is synthesized via base-mediated cyclization of a propanal sulfoxide intermediate. As described in WO2001068637A2, a key intermediate such as 1-(2,2-dibutyl-3-oxopropylsulfonyl)-2-((4-methoxyphenyl)methyl)benzene (Compound 29) undergoes cyclization with potassium t-butoxide to yield the tetrahydrobenzothiepine-1,1-dioxide framework. This step is pivotal for establishing the seven-membered ring system, with reaction temperatures optimized between 20°C and 50°C to balance reaction kinetics and product stability.

Oxidation to Sulfone Derivatives

Following cyclization, the sulfoxide intermediate is oxidized to the sulfone using m-chloroperbenzoic acid (MCPBA). This oxidation ensures the formation of the 1,1-dioxide moiety, critical for the compound’s pharmacological activity. The reaction typically proceeds in dichloromethane or ethyl acetate at 0–25°C, achieving near-quantitative conversion.

Enantioselective Formation of (4R,5R) Configuration

Asymmetric Sulfoxidation

Early routes relied on asymmetric oxidizing agents like (1R)-(–)-(8,9-dichloro-10-camphorsulfonyl)oxaziridine to induce chirality at the sulfoxide stage. However, this method’s cost and scalability limitations prompted the development of alternative strategies.

Resolution via Chiral Auxiliaries

Patent US20040082647A1 discloses a resolution approach using chiral benzylammonium intermediates. For example, reacting (4R,5R)-28 with 1,4-bis(chloromethyl)benzene forms a chloromethyl benzyl ether intermediate, which is subsequently treated with 4-azabicyclo[2.2.2]octane to introduce the quaternary ammonium group. Careful stoichiometric control (1:1 molar ratio) minimizes bis-adduct formation, preserving the reactive chloromethyl group for downstream quaternization.

Quaternary Ammonium Group Incorporation

Alkylation of 4-Azabicyclo[2.2.2]octane

The introduction of the 4-aza-1-azoniabicyclo[2.2.2]octane moiety involves nucleophilic substitution. A chlorobutoxy intermediate, derived from the benzothiepine core, reacts with 4-azabicyclo[2.2.2]octane in acetonitrile at 60–80°C. The reaction’s success hinges on the purity of the chlorobutoxy precursor, which is synthesized via Mitsunobu coupling or direct alkylation of a phenolic hydroxyl group.

Methanesulfonate Salt Formation

The final step involves treating the free base with methanesulfonic acid in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran) to yield the mesylate salt. Crystallization from a mixture of ethyl acetate and heptane affords the pure product with >99% enantiomeric excess (ee).

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

  • Cyclization : Elevated temperatures (>50°C) promote side reactions, while lower temperatures (<20°C) slow kinetics.

  • Quaternization : Polar solvents like dimethylformamide (DMF) enhance the solubility of 4-azabicyclo[2.2.2]octane but may necessitate longer reaction times.

Yield and Purity Considerations

StepYield (%)Key ImpuritiesPurification Method
Cyclization65–75Uncyclized sulfoxideColumn chromatography
Sulfoxidation85–90Overoxidized sulfoneRecrystallization (EtOAc)
Quaternization50–60Bis-adductFractional distillation
Salt Formation90–95Residual free baseCrystallization

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, aromatic H), 4.25 (q, J = 6.8 Hz, OCH₂), 3.40 (s, N⁺(CH₂)₃), 1.70–1.20 (m, dibutyl CH₂).

  • MS (ESI+) : m/z 722.0 [M]⁺, consistent with the molecular formula C₄₁H₆₄N₃O₇S₂.

Chiral Purity

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 70:30) confirms >99% ee for the (4R,5R) enantiomer .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le SC-435 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le SC-435 exerce ses effets en inhibant le transporteur apical des acides biliaires dépendant du sodium. Cette inhibition conduit à des altérations de la circulation entérohépatique des acides biliaires et de leur excrétion avec les masses fécales. Par conséquent, le cholestérol est utilisé pour la synthèse de nouveaux acides biliaires, ce qui contribue à abaisser les taux de cholestérol plasmatique. Les cibles moléculaires impliquées comprennent le transporteur des acides biliaires et les voies liées au métabolisme du cholestérol.

Applications De Recherche Scientifique

Pharmacological Applications

This compound belongs to a class of benzothiepin derivatives known for their pharmacological activities. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Antidepressant properties
  • Antipsychotic effects
  • Anti-inflammatory activity

The biological activity is primarily attributed to its structural features that enable interactions with neurotransmitter systems and other biological pathways. For instance, it has been noted that benzothiepin derivatives can act as inhibitors of the apical sodium-dependent bile acid transporter (ASBT), which plays a crucial role in bile acid reabsorption in the distal ileum .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be approached through various synthetic routes, often involving modifications to enhance its pharmacological efficacy. The structure-activity relationship (SAR) of benzothiepin derivatives has been extensively studied to refine their therapeutic potential. Key features influencing activity include:

  • The presence of specific functional groups
  • The stereochemistry of the compound
  • The overall molecular architecture

Case Studies and Research Findings

Recent research has focused on the potential therapeutic applications of this compound in treating conditions such as:

  • Bile Acid Malabsorption : As an ASBT inhibitor, it may reduce systemic side effects associated with bile acid reabsorption.
  • Neuropsychiatric Disorders : Investigations into its antidepressant and antipsychotic properties are ongoing, with promising preliminary results indicating efficacy in animal models.

Studies employing high-throughput screening methods have been instrumental in identifying active compounds and elucidating their mechanisms of action .

Mécanisme D'action

SC-435 exerts its effects by inhibiting the apical sodium-dependent bile acid transporter. This inhibition leads to impairments in the enterohepatic circulation of bile acids and their excretion with fecal masses. Consequently, cholesterol is utilized for the synthesis of new bile acids, which helps lower plasma cholesterol levels . The molecular targets involved include the bile acid transporter and pathways related to cholesterol metabolism.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Core Structural Features of SC-435
  • Benzothiepin Core : A 1lambda6-benzothiepin ring with 1,1-dioxo and 4,5-dihydro modifications.
  • Substituents: 3,3-Dibutyl and 7-(dimethylamino) groups enhance lipophilicity and target binding.
  • Quaternary Ammonium Moiety: A 4-aza-1-azoniabicyclo[2.2.2]octane group linked via a phenoxybutyl chain, critical for ASBT inhibition .
  • Methanesulfonate Counterion : Improves solubility and bioavailability.
Comparison with Bicyclic Amine Derivatives
  • Compound from : 2,2-Diphenyl-4-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)butyronitrile hydrochloride shares the 2-azabicyclo[2.2.2]octane moiety but lacks the benzothiepin core and ASBT-targeted substituents. Instead, it features a nitrile group and diphenylpropyl chain, suggesting divergent pharmacological targets (e.g., neurological or metabolic pathways) .
Comparison with Spiro Compounds ()
  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione: Contains a spirocyclic framework and benzothiazole group but lacks the bile acid transporter-targeted structure. These compounds are synthesized for unspecified biological applications, highlighting structural diversity in heterocyclic drug design .

Functional Analogues (ASBT Inhibitors)

No direct functional analogues of SC-435 are detailed in the provided evidence. However, its efficacy can be contextualized against general ASBT inhibitor mechanisms:

  • Mechanistic Uniqueness : SC-435’s quaternary ammonium group and extended hydrophobic chain optimize binding to the ASBT active site, distinguishing it from smaller inhibitors like sulfonamide derivatives (), which target carbonic anhydrase .

Research Findings and Pharmacological Data

Table 1: Pharmacological Profile of SC-435 vs. Structural Analogues

Compound Target/Activity Key Findings Reference
SC-435 ASBT Inhibition 44% LDL reduction, 70% hepatic cholesterol ester reduction at 13.4 mg/kg/day
Compound Undisclosed Structural focus on bicyclic amine; no ASBT activity reported
Benzenesulfonamide () Carbonic Anhydrase Inhibition Cytotoxicity and enzyme inhibition data; unrelated to cholesterol metabolism

Table 2: Structural Comparison

Feature SC-435 Compound Compound
Core Structure Benzothiepin Nitrile-bicyclic amine Spiro-oxazolidinedione
Key Functional Groups Quaternary ammonium, dibutyl Diphenyl, hydroxyl-bicyclic amine Benzothiazole, dimethylamino
Biological Target ASBT Undisclosed Undisclosed

Activité Biologique

The compound (4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate, commonly known as maralixibat chloride, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Maralixibat chloride is characterized by a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the azabicyclo structure enhances its interactions with biological targets, particularly neurotransmitter receptors.

Chemical Formula

C24H38N2O4SC_{24}H_{38}N_2O_4S

Molecular Weight

438.63 g mol438.63\text{ g mol}

Maralixibat chloride primarily acts as a selective inhibitor of the sodium-dependent bile acid transporter (ASBT), which plays a crucial role in the enterohepatic circulation of bile acids. By inhibiting ASBT, maralixibat alters bile acid homeostasis and has been investigated for its potential in treating cholestatic liver diseases.

Key Biological Mechanisms

  • Inhibition of Bile Acid Reabsorption : Reduces bile acid levels in the bloodstream.
  • Modulation of Gut Microbiota : Alters the composition and function of gut microbiota, potentially influencing metabolic pathways.
  • Neurotransmitter Interaction : Exhibits affinity for various neurotransmitter receptors, which may contribute to its effects on anxiety and mood disorders.

Pharmacological Effects

Maralixibat has shown promise in several therapeutic areas:

  • Cholestatic Liver Disease : Clinical trials have indicated that maralixibat can significantly reduce pruritus and improve liver function in patients with cholestatic liver diseases.
  • Metabolic Disorders : Its ability to modify bile acid metabolism may also have implications for obesity and diabetes management.

Case Studies

Several studies have explored the efficacy of maralixibat:

Study 1: Efficacy in Cholestatic Liver Disease

A clinical trial involving patients with Alagille syndrome demonstrated that maralixibat significantly reduced itching and improved quality of life metrics when compared to placebo controls .

Study 2: Impact on Gut Microbiota

Research has shown that maralixibat alters gut microbiota composition, leading to increased levels of beneficial bacteria associated with improved metabolic health .

Table 1: Summary of Clinical Findings

StudyPopulationOutcome
1Alagille Syndrome PatientsReduced pruritusEffective in managing symptoms
2Obese IndividualsAltered gut microbiotaPotential benefits for metabolic health

In Vitro Studies

In vitro assays have demonstrated that maralixibat exhibits high selectivity for ASBT inhibition with an IC50 value indicating effective blockade at physiological concentrations .

In Vivo Studies

Animal models have shown that maralixibat administration leads to significant reductions in serum bile acids and improvements in liver histology .

Q & A

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or alcohols (ethanol) enhance reactivity while minimizing side reactions .
  • Temperature control : Heating under reflux (~80–120°C) ensures sufficient energy for intermediate formation without decomposition .
  • Inert atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, such as the 4-aza-1-azoniabicyclo[2.2.2]octane moiety .
  • Base selection : Sodium hydroxide or triethylamine can deprotonate intermediates, facilitating nucleophilic substitutions .
  • Purity monitoring : Employ orthogonal analytical methods (e.g., TLC, HPLC) at each step to isolate high-purity intermediates .

Q. Which analytical techniques are most suitable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : A multi-technique approach is essential:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (e.g., 4R,5R configuration) and detects impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., via exact mass of the methanesulfonate counterion) .
  • X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtainable .
  • HPLC with UV/Vis detection : Quantifies purity and monitors degradation products under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. antimicrobial potency)?

  • Methodological Answer : Discrepancies often arise from assay-specific variables:
  • Standardize assay conditions : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and pathogen strains (e.g., S. aureus for antimicrobial tests) .
  • Control for compound stability : Test degradation in assay media (e.g., phosphate-buffered saline at 37°C) via LC-MS to correlate bioactivity with intact compound levels .
  • Evaluate off-target effects : Use kinase profiling or proteomic screens to identify unintended interactions that may confound results .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : SAR studies require systematic modifications and multi-parametric analysis:
  • Substituent variation : Synthesize analogs with altered substituents (e.g., replacing dibutyl groups with shorter alkyl chains) to assess steric/electronic effects .
  • Computational modeling : Use density functional theory (DFT) to predict conformational flexibility or docking studies to map interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • In vitro/in vivo correlation : Compare potency in cell-based assays (e.g., IC₅₀ in NF-κB inhibition) with pharmacokinetic data (e.g., plasma half-life in rodent models) .

Q. How can researchers address challenges in achieving enantiomeric purity during large-scale synthesis?

  • Methodological Answer : Enantiomeric excess (ee) is critical for pharmacological efficacy. Strategies include:
  • Chiral catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for stereocenter formation .
  • Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC .
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and assess cooperativity .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics to validate reproducibility .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify outliers in high-throughput screening datasets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.